molecular formula C5H3Cl3N2 B1339168 2,4-Dichloro-6-(chloromethyl)pyrimidine CAS No. 94170-66-8

2,4-Dichloro-6-(chloromethyl)pyrimidine

Cat. No. B1339168
CAS RN: 94170-66-8
M. Wt: 197.45 g/mol
InChI Key: PAWAMSWHMUDREV-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-(chloromethyl)pyrimidine” is a chemical compound with the molecular formula C5H3Cl3N2. It has a molecular weight of 197.45 . This compound is used in various chemical reactions and has been mentioned in several peer-reviewed papers .


Molecular Structure Analysis

The InChI code for “2,4-Dichloro-6-(chloromethyl)pyrimidine” is 1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

As for the chemical reactions involving “2,4-Dichloro-6-(chloromethyl)pyrimidine”, it’s known that 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-6-(chloromethyl)pyrimidine” include a molecular weight of 197.45, and a melting point of 32-33°C .

Scientific Research Applications

Synthesis and Pharmacological Activities

2,4-Dichloro-6-(chloromethyl)pyrimidine serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, its derivatives have demonstrated significant antitumor activity. A study highlighted the synthesis of a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, which showed considerable activity against certain types of cancer in rats (Grivsky et al., 1980).

Antibacterial Properties

This compound also plays a role in developing new antibacterial agents. A study conducted in 2016 revealed that derivatives of 2,4-Dichloro-6-(chloromethyl)pyrimidine exhibited potential as antibacterial agents, with some demonstrating valuable properties to be used in this domain (Etemadi et al., 2016).

Molecular and Electronic Structure Studies

The molecular and electronic structure of pyrimidine derivatives, including 2,4-Dichloro-6-(chloromethyl)pyrimidine, has been extensively studied. Research has been conducted to understand their vibrational modes and electronic transitions, contributing to a deeper understanding of their chemical behavior (Murthy et al., 2019).

Nonlinear Optical Materials

These compounds also show promise in nonlinear optical applications. For example, the study of derivatives of 2,4-Dichloro-6-(chloromethyl)pyrimidine has contributed to the development of materials suitable for nonlinear optical devices, including optical limiting and optical switching applications (Hussain et al., 2020).

Safety And Hazards

“2,4-Dichloro-6-(chloromethyl)pyrimidine” is considered hazardous. It’s classified as a skin irritant, eye irritant, and can cause specific target organ toxicity (respiratory system) upon single exposure .

properties

IUPAC Name

2,4-dichloro-6-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWAMSWHMUDREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566786
Record name 2,4-Dichloro-6-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(chloromethyl)pyrimidine

CAS RN

94170-66-8
Record name 2,4-Dichloro-6-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-6-methylpyrimidine (12.5 g, 76.65 mmol), N-chloro succinimide (12.28 g, 92 mmol), and benzoyl peroxide (2.78 g, 11.5 mmol) in carbon tetrachloride (150 ml) was refluxed for 24 hr. After cooling to room temperature, the mixture was filtered and evaporated in vacuo. The residue was purified by silica gel column chromatography (eluent, from hexane to 2% ether in hexane) to afford 6 g (40%) of 2,4-dichloro-6-chloromethyl-pyrimidine as a white solid. 1H NMR (200 MHz, CDCl3) δ 4.58 (2H, s), 7.55 (1H, s).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
12.28 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Bazazan, M Bakavoli, M Rahimizadeh… - Heterocyclic …, 2013 - degruyter.com
Sequential treatment of 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine with 2-aminothiophenol and secondary amines afforded a series of 2-[(5-bromo-2-chloro-6-aminopyrimidin-4-yl…
Number of citations: 9 www.degruyter.com
M Mousavi, M Bakavoli, A Shiri, J Tajabadi - ChemistrySelect, 2018 - Wiley Online Library
Attempted heterocyclization of 5‐bromo‐2,4‐diamino‐6‐substituted pyrimidines in a mixture of DMF and trialkylamines (Et 3 N or N,N‐diisopropylethylamine) under mild conditions, led …
M Mousavi, M Bakavoli, A Shiri… - … Sustainable Chemistry & …, 2018 - ACS Publications
Dehalogenation of 5-halogenopyrimidine derivatives in boiling pure water was accomplished in high yields. The substrate and pure water are the only two reaction components in this …
Number of citations: 4 pubs.acs.org
H Chen, M Volgraf, S Do, A Kolesnikov… - Journal of Medicinal …, 2018 - ACS Publications
Transient receptor potential ankyrin 1 (TRPA1) is a non-selective cation channel expressed in sensory neurons where it functions as an irritant sensor for a plethora of electrophilic …
Number of citations: 33 pubs.acs.org
T Klucznik, B Mikulak-Klucznik, MP McCormack… - Chem, 2018 - cell.com
The Chematica program was used to autonomously design synthetic pathways to eight structurally diverse targets, including seven commercially valuable bioactive substances and one …
Number of citations: 261 www.cell.com
H Renz, E Schlimme - Liebigs Annalen der Chemie, 1986 - Wiley Online Library
Die Synthese von 6‐(D‐Ribofuranosylmethyl)‐4‐pyrimidinamin (3) gelang auf zwei Wegen. – I) 2,4‐Dichlor‐6‐(chlormethyl)pyrimidin (4) wurde in das Phosphoran 5 übergeführt, das …

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